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molecular formula C12H11F3N2O B8708658 2-((7-(Trifluoromethyl)quinolin-4-yl)amino)ethanol

2-((7-(Trifluoromethyl)quinolin-4-yl)amino)ethanol

Cat. No. B8708658
M. Wt: 256.22 g/mol
InChI Key: QKSNJSJFZDBIAC-UHFFFAOYSA-N
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Patent
US07947701B2

Procedure details

A mixture of 4-chloro-7-(trifluoromethyl)quinoline (1.0 g, 4.7 mmol) and of 2-aminoethanol (0.86 g, 14.1 mmol) is heated, with magnetic stirring, at 150° C. for 15 min and then 185° C. for 30 min. After returning to ambient temperature, the solid is suspended in 5 ml of a 10%, w/v, aqueous sodium hydroxide solution. The precipitate obtained is filtered off through sintered glass, washed with water and then brought to reflux in 10 ml of ethanol for 15 min. After returning to ambient temperature, water is added until a precipitate appears. The precipitate is filtered off through sintered glass, washed with 10 ml of water and then dried under vacuum. The product 10 is obtained in the form of a white powder: 0.82 g (yield=68%). Mp: 181-182° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH2:16][CH2:17][CH2:18][OH:19].[OH-].[Na+]>>[F:13][C:12]([F:15])([F:14])[C:8]1[CH:7]=[C:6]2[C:11]([C:2]([NH:16][CH2:17][CH2:18][OH:19])=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)C(F)(F)F
Step Two
Name
Quantity
0.86 g
Type
reactant
Smiles
NCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After returning to ambient temperature
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off through sintered glass
WASH
Type
WASH
Details
washed with water
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in 10 ml of ethanol for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After returning to ambient temperature
ADDITION
Type
ADDITION
Details
water is added until a precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off through sintered glass
WASH
Type
WASH
Details
washed with 10 ml of water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CC=C2C(=CC=NC2=C1)NCCO)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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